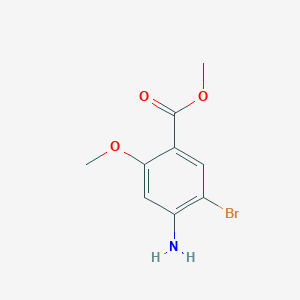

Methyl 4-amino-5-bromo-2-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMRIXJSGJTGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377634 | |

| Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821126 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

111049-68-4 | |

| Record name | methyl 4-amino-5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate

CAS Number: 111049-68-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 4-amino-5-bromo-2-methoxybenzoate, a versatile chemical intermediate with applications in pharmaceutical research and development. This document details its chemical and physical properties, experimental protocols for its use, and its role as a key building block in organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₁₀BrNO₃.[1][2] It is recognized for its utility as a building block in the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 111049-68-4 | [1][4][5] |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][2] |

| Molecular Weight | 260.08 g/mol | [1][2] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | [6][7] |

| Solubility | Not available | [2] |

| PSA (Polar Surface Area) | 61.55 Ų | |

| LogP | 2.40770 |

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general synthetic approach can be inferred from related chemical transformations. A plausible synthetic route involves the bromination of a substituted aminobenzoate precursor.

A related synthesis is described for a similar compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which starts with 2-methoxy-4-acetylamine methyl benzoate.[8] This precursor undergoes halogenation (bromination in this case) followed by other modifications.[8] This suggests a potential pathway for the synthesis of the target compound could involve the bromination of methyl 4-amino-2-methoxybenzoate.

Conceptual Synthesis Workflow:

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[3] Its primary documented application is in the field of protease research.

Microsphere-Based Protease Assays

This compound has been utilized in the development of microsphere-based protease assays, which are powerful tools for studying enzyme activity and for high-throughput screening of potential inhibitors.[3][9][10] These assays measure the cleavage of a fluorescently labeled substrate attached to microspheres by a specific protease.[9][10]

Experimental Protocol: Microsphere-Based Protease Assay

This protocol is adapted from a general method for microsphere-based flow cytometry protease assays.[9][10]

Materials:

-

Protease buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mg/ml Bovine Serum Albumin, 0.025% Tween-20, pH 7.4)

-

Microspheres (e.g., streptavidin-coated)

-

Biotinylated fluorescent protease substrate (synthesized using this compound as a building block)

-

Protease of interest

-

Flow cytometer

Procedure:

-

Substrate Binding to Microspheres:

-

In a microcentrifuge tube, combine approximately 10⁵ to 10⁶ microspheres with the appropriate concentration of the biotinylated fluorescent protease substrate in protease buffer (total volume 500 µL).

-

Incubate at room temperature for 1 hour on a mixing device, protected from light.

-

-

Washing:

-

Centrifuge the microsphere suspension to pellet the microspheres.

-

Remove the supernatant and wash the pellet with 500 µL of protease buffer.

-

Repeat the wash step for a total of three washes to remove any unbound substrate.

-

-

Protease Assay:

-

Resuspend the substrate-bound microspheres in protease buffer.

-

Add the protease of interest to the microsphere suspension.

-

Incubate at the optimal temperature for the protease.

-

The assay can be monitored in real-time or as an endpoint measurement.

-

-

Flow Cytometry Analysis:

-

Analyze the fluorescence of the microspheres using a flow cytometer.

-

A decrease in fluorescence indicates the cleavage of the substrate by the protease.

-

Experimental Workflow:

Safety and Handling

While a detailed safety data sheet (SDS) for this compound is not publicly available, general laboratory safety precautions should be followed when handling this compound.[2] It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or a fume hood.[2]

Signaling Pathways

Currently, there is no publicly available information directly linking this compound to specific signaling pathways. Its role appears to be primarily as a synthetic intermediate for creating tools, such as protease substrates, to study these pathways.

Conclusion

This compound is a valuable chemical reagent for researchers in organic synthesis and drug discovery. Its utility in creating specialized substrates for protease assays highlights its importance in developing tools for studying enzymatic activity and for high-throughput screening applications. Further research into its applications and synthesis is warranted to fully explore its potential in the development of novel therapeutics and research tools.

References

- 1. 111049-68-4 CAS Manufactory [m.chemicalbook.com]

- 2. 111049-68-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. a2bchem.com [a2bchem.com]

- 4. H27773.09 [thermofisher.cn]

- 5. aboundchem.com [aboundchem.com]

- 6. CAS#:111049-68-4 | Methyl 4-amino-5-bromo-2-methoxybenzenecarboxylate | Chemsrc [chemsrc.com]

- 7. METHYL 4-AMINO-5-BROMO-2-METHOXYBENZENECARBOXYLATE | 111049-68-4 [chemicalbook.com]

- 8. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 9. MICROSPHERE-BASED FLOW CYTOMETRY PROTEASE ASSAYS FOR USE IN PROTEASE ACTIVITY DETECTION AND HIGH-THROUGHPUT SCREENING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsphere-based flow cytometry protease assays for use in protease activity detection and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 4-amino-5-bromo-2-methoxybenzoate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the comprehensive structure elucidation of Methyl 4-amino-5-bromo-2-methoxybenzoate. This document outlines the key analytical techniques and data interpretation required to unequivocally confirm the molecule's chemical structure.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its precise molecular structure is critical for understanding its chemical reactivity, biological activity, and for ensuring quality control in any synthetic process. This guide details the spectroscopic and analytical methodologies employed to confirm its structural identity.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 | Singlet | 1H | H-6 |

| ~ 6.5 | Singlet | 1H | H-3 |

| ~ 4.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.9 | Singlet | 3H | -OCH₃ (ester) |

| ~ 3.8 | Singlet | 3H | -OCH₃ (ether) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 166 | C=O (ester) |

| ~ 158 | C-2 |

| ~ 148 | C-4 |

| ~ 135 | C-6 |

| ~ 112 | C-5 |

| ~ 110 | C-1 |

| ~ 98 | C-3 |

| ~ 56 | -OCH₃ (ether) |

| ~ 52 | -OCH₃ (ester) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~ 2950 | Medium | C-H stretch (aliphatic) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 1100 | Strong | C-O stretch (ester) |

| ~ 880 | Strong | C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 260/262 | High | [M]⁺ and [M+2]⁺ (due to Br isotope) |

| 229/231 | Medium | [M - OCH₃]⁺ |

| 201/203 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis

A plausible synthetic route involves the bromination of a commercially available precursor, Methyl 4-amino-2-methoxybenzoate.

Procedure:

-

Dissolve Methyl 4-amino-2-methoxybenzoate (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquire the ¹³C NMR spectrum on the same instrument, using a broadband proton-decoupling pulse sequence.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS:

-

Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Analyze the resulting fragments based on their mass-to-charge ratio (m/z).

-

Record the mass spectrum, paying close attention to the molecular ion peak and the isotopic pattern of bromine.

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is visualized in the following diagram.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The combination of synthesis, purification, and comprehensive spectroscopic analysis provides a robust framework for the unequivocal structure elucidation of this compound. The presented data and protocols offer a valuable resource for researchers working with this and related compounds, ensuring accuracy and reproducibility in their scientific endeavors.

A Technical Guide to the Spectral Analysis of Methyl 4-amino-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 4-amino-5-bromo-2-methoxybenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of published experimental data for this specific compound, this document serves as a template, outlining the expected spectral characteristics and providing detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and data presentation formats described herein are based on standard practices for the characterization of aromatic organic compounds.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₀BrNO₃ Molecular Weight: 260.09 g/mol CAS Number: 35290-96-1

Predicted and Exemplary Spectral Data

The following tables summarize the predicted and illustrative spectral data for this compound. Where specific data is unavailable, data from structurally similar compounds is used for illustrative purposes and is clearly noted.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted for this compound in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Ar-H |

| ~6.5 | s | 1H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| 3.88 | s | 3H | -OCH₃ (ester) |

| 3.85 | s | 3H | -OCH₃ (ether) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted for this compound in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O (ester) |

| ~158 | C-OCH₃ (ether) |

| ~148 | C-NH₂ |

| ~134 | Ar-C |

| ~112 | Ar-C |

| ~110 | C-Br |

| ~100 | Ar-C |

| 56.5 | -OCH₃ (ether) |

| 52.0 | -OCH₃ (ester) |

Table 3: IR (Infrared) Spectroscopy Data

Expected characteristic peaks for this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3300 | Strong, Sharp | N-H stretch (amine) |

| 3000-2850 | Medium | C-H stretch (aromatic & aliphatic) |

| 1720-1700 | Strong, Sharp | C=O stretch (ester) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (aryl ether & ester) |

| 800-600 | Medium-Strong | C-Br stretch |

Table 4: MS (Mass Spectrometry) Data

Predicted for this compound using Electron Ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 261/259 | ~50/50 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 230/228 | High | [M - OCH₃]⁺ |

| 202/200 | High | [M - COOCH₃]⁺ |

| 122 | Medium | [M - Br - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation:

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or a hydraulic press for KBr pellets.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structure elucidation.

Instrumentation:

-

A mass spectrometer capable of Electron Ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For GC-MS analysis, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound before it enters the mass spectrometer.

-

For direct probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate before inserting the probe into the ion source.

Acquisition Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Ion Source Temperature: 200-250 °C.

-

Scan Speed: 1-2 scans/second.

Data Processing:

-

The software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

-

Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OCH₃, -COOCH₃).

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectral analysis of an organic compound and a conceptual pathway for its synthesis.

An In-depth Technical Guide to the Safety and Handling of Methyl 4-amino-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Methyl 4-amino-5-bromo-2-methoxybenzoate is a substituted aromatic compound. Its chemical structure and key identifiers are outlined below.

| Property | Value | Source |

| Chemical Name | This compound | A2B Chem |

| CAS Number | 111049-68-4 | A2B Chem |

| Molecular Formula | C₉H₁₀BrNO₃ | A2B Chem |

| Molecular Weight | 260.08 g/mol | A2B Chem |

| Predicted LogP | 2.40770 | Chemsrc |

Note: Physical properties such as melting point, boiling point, and density for this specific compound are not consistently reported in publicly available sources.

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not uniformly available, a supplier indicates a "Warning" signal word.[1] Based on the hazards of structurally related compounds, such as other substituted brominated aromatic amines and esters, it is prudent to handle this compound with caution, assuming it may possess the following hazards.

Potential GHS Hazard Classification (Based on Analogues):

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

This classification is extrapolated from similar compounds and should be treated as a precautionary guideline.

GHS Pictograms (Potential):

Signal Word (Potential): Warning

Potential Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

Toxic to aquatic life with long lasting effects.

Experimental Protocols for Safe Handling

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

| Equipment | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield (as per OSHA's 29 CFR 1910.133 or European Standard EN166).[2] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. A lab coat or other protective clothing is required to prevent skin contact. |

| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Avoid inhalation of dust or fumes.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed to prevent moisture absorption and contamination.

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal

-

Dispose of this chemical and its container in accordance with all local, state, and federal regulations.

-

Do not allow this chemical to enter drains or waterways, as it may be toxic to aquatic life.[3]

-

Consult with a licensed professional waste disposal service for proper disposal.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and contact with the spilled material.

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[3]

-

Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Visualizations

References

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in pharmaceutical and chemical research. The synthesis is presented as a three-step process commencing from the readily available starting material, Methyl 4-amino-2-methoxybenzoate. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from Methyl 4-amino-2-methoxybenzoate. This strategy involves:

-

N-acetylation: Protection of the highly activating amino group as an acetamide. This step prevents potential side reactions and controls the regioselectivity of the subsequent bromination.

-

Bromination: Introduction of a bromine atom at the C5 position of the benzene ring, ortho to the activating acetamido group.

-

Deacetylation: Removal of the acetyl protecting group to yield the final target molecule.

This approach ensures a high-yielding and regioselective synthesis of the desired product.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 4-acetamido-2-methoxybenzoate

Reaction: Methyl 4-amino-2-methoxybenzoate is reacted with acetyl chloride in the presence of a base to form Methyl 4-acetamido-2-methoxybenzoate.

Procedure: A solution of Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in a suitable organic solvent such as ethyl acetate is prepared in a reaction vessel. To this, an aqueous solution of a base like sodium bicarbonate is added, and the mixture is cooled to 0°C. Acetyl chloride (1.1 to 1.5 equivalents) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield Methyl 4-acetamido-2-methoxybenzoate.[1]

Step 2: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

Reaction: Methyl 4-acetamido-2-methoxybenzoate is brominated using elemental bromine in a suitable solvent.

Procedure: In a reaction flask equipped with a dropping funnel and a system to absorb hydrogen bromide gas, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 equivalent) in dichloromethane. Cool the solution to a temperature below 10°C. Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise to the reaction mixture, maintaining the temperature between 10-15°C. After the addition is complete, continue stirring the reaction mixture at this temperature for approximately 4 hours. Upon completion of the reaction, the solvent is removed by concentration under reduced pressure to obtain the solid product, Methyl 4-acetamido-5-bromo-2-methoxybenzoate.[2]

Step 3: Synthesis of this compound

Reaction: The acetyl group of Methyl 4-acetamido-5-bromo-2-methoxybenzoate is removed by acid-catalyzed hydrolysis to yield the final product.

Procedure: The crude Methyl 4-acetamido-5-bromo-2-methoxybenzoate from the previous step is dissolved in a suitable solvent such as methanol. A strong acid catalyst, for example, sulfuric acid, is added to the solution. The reaction mixture is then heated to reflux and maintained at this temperature for 5-10 hours. After the reaction is complete, the mixture is cooled, which should induce crystallization of the product. The solid is collected by filtration, washed, and dried to give this compound.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale. The yield for the bromination step is based on an analogous chlorination reaction and a patent for a related process, and the deacetylation yield is an estimate based on typical reactions of this type.

| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. N-acetylation | Methyl 4-amino-2-methoxybenzoate | Methyl 4-acetamido-2-methoxybenzoate | Acetyl chloride, Sodium bicarbonate | Ethyl acetate, Water | 0 to RT | 2 | ~99 |

| 2. Bromination | Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | Bromine | Dichloromethane | 10-15 | 4 | ~90 |

| 3. Deacetylation | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | This compound | Sulfuric acid | Methanol | Reflux | 5-10 | >80 |

Visualizations

The following diagrams illustrate the synthetic pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Caption: Generalized experimental workflow for the synthesis.

References

- 1. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 2. A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

Technical Guide: Methyl 4-amino-5-bromo-2-methoxybenzoate

An In-depth Examination of a Key Chemical Intermediate for Research and Development

This technical guide provides a comprehensive overview of Methyl 4-amino-5-bromo-2-methoxybenzoate, a crucial chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the physicochemical properties, synthetic pathways, and analytical methodologies associated with this compound.

Physicochemical Properties

This compound is a substituted aromatic compound with key functional groups that make it a versatile building block in organic chemistry. A summary of its core properties is presented below.

| Property | Value |

| Molecular Weight | 260.08 g/mol [1] |

| Molecular Formula | C9H10BrNO3[1] |

| CAS Number | 111049-68-4[1] |

| Purity | Typically ≥95%[1] |

| Physical State | Solid |

Synthetic Routes and Experimental Protocols

The synthesis of this compound and related compounds often involves multi-step processes. A general approach to the synthesis of similar substituted benzoates includes halogenation and other functional group manipulations. For instance, a related compound, methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, is prepared by the halogenation of 2-methoxy-4-acetylamine methyl benzoate, followed by condensation with an ethane sulfinic acid sodium salt[2].

General Experimental Protocol for Halogenation:

A common synthetic step for introducing a bromine atom to an activated aromatic ring is electrophilic aromatic substitution. A generalized protocol is as follows:

-

Starting Material: A suitable precursor, such as a 4-amino-2-methoxybenzoate derivative.

-

Reagent: A brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine).

-

Solvent: A non-reactive solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or a polar aprotic solvent.

-

Procedure:

-

The starting material is dissolved in the chosen solvent and cooled in an ice bath.

-

The brominating agent is added portion-wise to control the reaction temperature.

-

The reaction mixture is stirred at a controlled temperature for a specified duration (typically several hours).

-

Reaction progress is monitored by an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched, often with a reducing agent (e.g., sodium thiosulfate solution) to remove excess halogen.

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure.

-

The crude product is purified, typically by recrystallization or column chromatography, to yield the final product.

-

Applications in Research and Development

This compound and its analogs are valuable intermediates in the synthesis of more complex molecules. The presence of multiple functional groups—an amine, a bromine atom, a methoxy group, and a methyl ester—provides several reactive sites for further chemical transformations[3]. The bromine atom, in particular, can be utilized in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds[3]. These characteristics make it a useful building block for the synthesis of pharmaceutical compounds and other specialty chemicals. For example, the related compound, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, is known as an impurity of Bromopride, an antiemetic drug[4].

Logical Workflow for Quality Control

The following diagram illustrates a typical quality control workflow for ensuring the purity and identity of this compound.

Synthetic Pathway Overview

The following diagram illustrates a simplified, conceptual synthetic pathway leading to a substituted aminobenzoate.

References

Methodological & Application

Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis follows a robust three-step pathway commencing with the commercially available Methyl 4-amino-2-methoxybenzoate. The procedure involves the protection of the amino group via acetylation, followed by regioselective bromination, and concluding with deprotection to yield the target compound. This protocol is designed to be a reliable guide for laboratory-scale synthesis, offering detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

-

Acetylation: The amino group of the starting material, Methyl 4-amino-2-methoxybenzoate, is protected as an acetamide. This is crucial for directing the subsequent bromination and preventing side reactions.

-

Bromination: The intermediate, Methyl 4-acetamido-2-methoxybenzoate, undergoes electrophilic aromatic substitution with bromine to introduce a bromo group at the 5-position, ortho to the activating acetamido group.

-

Deprotection: The acetyl protecting group is removed under acidic conditions to afford the final product, this compound.

Figure 1. Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol. The values are based on a representative scale and may be adjusted as needed.

| Step | Compound | Mol. Weight ( g/mol ) | Starting Amount | Moles (mol) | Reagent | Reagent Moles (mol) | Solvent | Yield |

| 1 | Methyl 4-amino-2-methoxybenzoate | 181.19 | 100 g | 0.552 | Acetic Anhydride | 0.607 | Pyridine | ~95% |

| 2 | Methyl 4-acetamido-2-methoxybenzoate | 223.23 | 117 g (from step 1) | 0.524 | Bromine (Br₂) | 0.550 | Dichloromethane | ~90% |

| 3 | Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 302.12 | 142 g (from step 2) | 0.470 | Conc. H₂SO₄ | Catalytic | Methanol | ~92% |

Experimental Protocols

Materials and Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Step 1: Acetylation of Methyl 4-amino-2-methoxybenzoate

This procedure details the protection of the amino group as an acetamide.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-methoxybenzoate (100 g, 0.552 mol) in pyridine (250 mL).

-

Addition of Reagent: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (57 mL, 0.607 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Work-up: Pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 200 mL) until the odor of pyridine is no longer detectable.

-

Drying: Dry the product, Methyl 4-acetamido-2-methoxybenzoate, in a vacuum oven at 50-60 °C to a constant weight. The product is typically an off-white solid.

Step 2: Bromination of Methyl 4-acetamido-2-methoxybenzoate

This protocol describes the regioselective bromination of the acetylated intermediate.[1]

-

Reaction Setup: In a 1 L reaction flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet to a scrubber (for HBr gas), suspend Methyl 4-acetamido-2-methoxybenzoate (117 g, 0.524 mol) in dichloromethane (DCM, 450 mL).

-

Addition of Bromine: Cool the suspension to 10 °C. In the dropping funnel, prepare a solution of bromine (28 mL, 0.550 mol) in DCM (50 mL). Add the bromine solution dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature between 10-15 °C.[1]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 10-15 °C for 4 hours.[1]

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Isolation: The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration and wash it with a small amount of cold DCM.

-

Drying: Dry the solid, Methyl 4-acetamido-5-bromo-2-methoxybenzoate, under vacuum.

Step 3: Deprotection of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

This final step involves the acidic hydrolysis of the acetamide to yield the target compound.[1]

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the Methyl 4-acetamido-5-bromo-2-methoxybenzoate (142 g, 0.470 mol) obtained from the previous step and methanol (500 mL).

-

Addition of Acid: Carefully and slowly add concentrated sulfuric acid (10 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux and maintain reflux for 5-6 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to precipitate the product.

-

Neutralization and Isolation: Slowly add a saturated aqueous solution of sodium bicarbonate to the cold mixture to neutralize the excess acid until the pH is approximately 7-8. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water (2 x 150 mL) and then with a small amount of cold methanol. The product can be further purified by recrystallization from methanol or ethanol if necessary.

-

Drying: Dry the final product, this compound, in a vacuum oven at 50 °C.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (sodium thiosulfate) readily available.

-

Concentrated sulfuric acid is highly corrosive. Handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Pyridine has a strong, unpleasant odor and is harmful. Handle in a fume hood.

References

Application Notes and Protocols: Methyl 4-amino-5-bromo-2-methoxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a versatile, multi-functionalized aromatic building block crucial for the synthesis of a variety of heterocyclic compounds and complex organic molecules. Its strategic substitution pattern, featuring an amino group, a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for diverse chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals, particularly in the synthesis of kinase inhibitors and other biologically active scaffolds. The presence of the bromine atom allows for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions, while the amino and ester functionalities are amenable to cyclization and amidation reactions, respectively.

Key Applications

The primary applications of this compound in organic synthesis include:

-

Synthesis of Quinazolinones: This building block is a key precursor for the synthesis of 6-bromo-7-methoxy-substituted quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide moiety serves as an excellent handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery.

-

Precursor for Bioactive Molecules: Its utility extends to the synthesis of various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis implicated in cancer progression.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-7-methoxy-3H-quinazolin-4-one

This protocol describes the cyclization of this compound with formamide to yield 6-bromo-7-methoxy-3H-quinazolin-4-one, a core scaffold in many pharmaceutical agents.

Reaction Scheme:

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-amino-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Methyl 4-amino-5-bromo-2-methoxybenzoate is a valuable building block in medicinal chemistry, and its functionalization via Suzuki coupling allows for the generation of diverse libraries of compounds for drug discovery and development. The presence of the amino and methoxy groups on the benzene ring can influence the electronic properties and biological activity of the resulting biaryl products.

These application notes provide a comprehensive overview, experimental protocols, and data for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki coupling reaction of this compound with various arylboronic acids. These data serve as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 10 | 90-98 |

| 3 | (3,5-Dimethylphenyl)boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 88-96 |

| 4 | (4-Chlorophenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 95 | 12 | 80-90 |

| 5 | (3-Thienyl)boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | DMF/H₂O (5:1) | 110 | 8 | 75-85 |

Note: Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)

-

Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) and Water (degassed)

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

-

Solvent Addition: Prepare a degassed solvent mixture of 2-MeTHF and water (e.g., 10:1). Add the degassed solvent to the flask via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

The following diagrams illustrate the general reaction scheme, the catalytic cycle, and a typical experimental workflow for the Suzuki coupling of this compound.

Caption: General scheme of the Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols: Methyl 4-amino-5-bromo-2-methoxybenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its distinct arrangement of reactive groups—an amine, a bromine atom, a methoxy group, and a methyl ester—on a central benzene ring makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The bromine atom is particularly useful as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the strategic introduction of diverse molecular fragments. This document provides an overview of its application in the synthesis of the dopamine D2 receptor antagonist, Bromopride, and outlines protocols for its use in key synthetic transformations relevant to drug discovery.

Application 1: Synthesis of Dopamine D2 Receptor Antagonists - The Case of Bromopride

This compound, or its N-acetylated precursor, is a key intermediate in the synthesis of Bromopride, a selective dopamine D2 receptor antagonist used as an antiemetic and prokinetic agent.[1][2][3][4][5] The mechanism of action of Bromopride involves blocking inhibitory D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone of the brain.[6]

Signaling Pathway of Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like Bromopride bind to these receptors but do not activate them, thereby blocking the downstream effects of dopamine.

Quantitative Data: Binding Affinities of Dopamine D2 Receptor Antagonists

| Compound | Dopamine D2 Receptor Ki (nM) |

| Haloperidol | 1.2 |

| Risperidone | 3.1 |

| Lurasidone | 1.0[4] |

| Trifluoperazine | 1.1[4] |

| Perospirone | 1.4[4] |

| Clebopride | 1.5[7] |

| Azidoclebopride | 21[7] |

Experimental Protocol: Synthesis of Bromopride

The synthesis of Bromopride from this compound involves a direct amidation reaction. The amino group of the starting material is nucleophilic enough to react with an activated carboxylic acid or, more commonly, the methyl ester is converted to an amide by heating with the desired amine. Often, the synthesis proceeds via the N-acetylated intermediate to avoid side reactions.

Protocol: Amidation of this compound

Materials:

-

This compound

-

N,N-diethylethylenediamine

-

High-boiling point solvent (e.g., xylene or ethylene glycol)

-

Sodium methoxide (catalytic amount, optional)

-

Reaction vessel suitable for heating under reflux

-

Standard work-up and purification equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and N,N-diethylethylenediamine (2.0-3.0 eq).

-

Add a high-boiling point solvent such as xylene. A catalytic amount of a base like sodium methoxide can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess amine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Bromopride).

References

- 1. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 4-amino-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-amino-5-bromo-2-methoxybenzoate as a versatile starting material for the preparation of a variety of medicinally relevant heterocyclic compounds. This document outlines key synthetic strategies, detailed experimental protocols, and expected outcomes, offering a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

This compound is a highly functionalized aromatic building block. Its unique substitution pattern, featuring an amino group, a bromine atom, a methoxy group, and a methyl ester, provides multiple reactive sites for diverse chemical transformations. The presence of the bromine atom facilitates cross-coupling and nucleophilic substitution reactions, while the ortho-amino ester moiety is a classic precursor for the construction of fused heterocyclic systems such as quinazolinones, benzodiazepines, and quinoxalinones. These heterocyclic cores are prevalent in a vast array of pharmacologically active compounds.

Key Synthetic Applications

The strategic positioning of functional groups on the benzene ring of this compound allows for its application in several key synthetic transformations for the construction of heterocyclic systems.

-

Synthesis of Quinazolinones: The ortho-amino ester functionality is a well-established precursor for the synthesis of quinazolinones through reactions like the Niementowski reaction or via modern microwave-assisted methods. These reactions typically involve condensation with a one-carbon source, such as formamide or orthoesters.

-

Synthesis of Benzodiazepines: The amino group can be derivatized and subsequently cyclized to form seven-membered benzodiazepine rings, a privileged scaffold in medicinal chemistry.

-

Synthesis of Quinoxalinones: Condensation of the diamine precursor (which can be derived from the starting material) with α-dicarbonyl compounds is a common strategy for the synthesis of quinoxalinones.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Experimental Protocols

The following protocols are representative methods for the synthesis of various heterocyclic compounds from this compound. These may serve as a starting point and can be optimized for specific substrates and desired outcomes.

Protocol 1: Synthesis of 7-Bromo-8-methoxyquinazolin-4(3H)-one via Niementowski Reaction

This protocol describes the classical approach to the synthesis of a quinazolinone ring system via thermal condensation with formamide.

Reaction Scheme:

Caption: Niementowski reaction for quinazolinone synthesis.

Materials:

-

This compound (1.0 eq)

-

Formamide (excess, ~10 eq)

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound and formamide.

-

Heat the reaction mixture to 130-150°C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Summary:

| Starting Material | Reagent | Product | Conditions | Yield |

| This compound | Formamide | 7-Bromo-8-methoxyquinazolin-4(3H)-one | 130-150°C, 4-6 h | ~85% (estimated) |

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 7-Bromo-8-methoxyquinazolin-4(3H)-ones

This protocol outlines a rapid and efficient microwave-assisted synthesis of N-substituted quinazolinones.

Workflow Diagram:

Caption: Workflow for microwave-assisted quinazolinone synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.2 eq)

-

Dimethylformamide (DMF)

-

Microwave reactor

-

Microwave vial with a septum cap

-

Standard laboratory glassware

Procedure:

-

In a microwave vial, dissolve this compound and the desired primary amine in DMF.

-

Seal the vial securely with a septum cap.

-

Place the vial in the microwave reactor and irradiate at 120-150°C for 15-30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-substituted quinazolinone.

Data Summary:

| Starting Material | Reagent | Product | Conditions | Yield |

| This compound | Primary Amine | N-Substituted 7-Bromo-8-methoxyquinazolin-4(3H)-one | DMF, MW, 120-150°C, 15-30 min | >90% (typical) |

Protocol 3: Synthesis of 7-Bromo-8-methoxy-1,4-benzodiazepine-2,5-dione (Conceptual)

This conceptual protocol describes a potential pathway for the synthesis of a benzodiazepine derivative. It involves an initial acylation of the amino group followed by intramolecular cyclization.

Logical Relationship Diagram:

Caption: Conceptual pathway to a benzodiazepine derivative.

Materials:

-

This compound (1.0 eq)

-

Chloroacetyl chloride (or another α-haloacetyl halide) (1.1 eq)

-

A suitable base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Ammonia source (e.g., methanolic ammonia)

-

Standard laboratory glassware

Procedure:

-

Acylation: Dissolve this compound and a base in an anhydrous aprotic solvent. Cool the solution in an ice bath.

-

Add the α-haloacetyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-acylated intermediate.

-

Cyclization: Dissolve the intermediate in a suitable solvent and treat with a source of ammonia.

-

Heat the reaction mixture as necessary to promote cyclization.

-

After completion, remove the solvent and purify the product by chromatography or recrystallization.

Data Summary:

| Starting Material | Key Reagents | Product | Conditions | Yield |

| This compound | Chloroacetyl chloride, Ammonia | 7-Bromo-8-methoxy-1,4-benzodiazepine-2,5-dione | Two steps: Acylation then Cyclization | Variable |

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer robust starting points for the preparation of quinazolinones and conceptual pathways for other important heterocyclic systems. The diverse reactivity of this starting material, coupled with modern synthetic techniques such as microwave-assisted synthesis, opens up numerous possibilities for the efficient construction of novel molecules for drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate, an important intermediate in the preparation of various pharmaceutical compounds. The synthesis is a three-step process commencing with the commercially available Methyl 4-amino-2-methoxybenzoate. The procedure involves the protection of the amine group via acetylation, followed by regioselective bromination, and concluding with the deprotection of the amine to yield the final product. This protocol is designed to be scalable for industrial production, with a focus on yield, purity, and operational simplicity.

Introduction

This compound is a key building block in the synthesis of a range of biologically active molecules. Its structure, featuring a substituted benzene ring with amino, bromo, and methoxy functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The protocol outlined herein is based on established chemical transformations and has been optimized for large-scale applications.

Overall Reaction Scheme

The synthesis proceeds through the following three key steps:

-

Acetylation (Amine Protection): The amino group of Methyl 4-amino-2-methoxybenzoate is protected as an acetamide to prevent side reactions during the subsequent bromination step.

-

Bromination: The aromatic ring of Methyl 4-acetamido-2-methoxybenzoate is selectively brominated at the 5-position.

-

Deacetylation (Deprotection): The acetyl group is removed to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-acetamido-2-methoxybenzoate (Intermediate 1)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-amino-2-methoxybenzoate | 181.19 | 1 kg | 5.52 |

| Acetic Anhydride | 102.09 | 620 mL | 6.62 |

| Pyridine | 79.10 | 88 mL | 1.10 |

| Dichloromethane (DCM) | 84.93 | 10 L | - |

Procedure:

-

In a 20 L reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 4-amino-2-methoxybenzoate (1 kg, 5.52 mol) in dichloromethane (10 L).

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add pyridine (88 mL, 1.10 mol) to the stirred suspension.

-

Add acetic anhydride (620 mL, 6.62 mol) dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of water (5 L).

-

Separate the organic layer, wash with 1M HCl (2 x 2 L), followed by saturated sodium bicarbonate solution (2 x 2 L), and finally with brine (2 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.

-

Recrystallize the crude product from ethanol to obtain pure Methyl 4-acetamido-2-methoxybenzoate.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 90-95% |

| Purity (HPLC) | >99% |

| Appearance | White to off-white solid |

Step 2: Synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate (Intermediate 2)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-acetamido-2-methoxybenzoate | 223.22 | 1 kg | 4.48 |

| N-Bromosuccinimide (NBS) | 177.98 | 875 g | 4.92 |

| Dichloromethane (DCM) | 84.93 | 10 L | - |

Procedure:

-

In a 20 L reactor, dissolve Methyl 4-acetamido-2-methoxybenzoate (1 kg, 4.48 mol) in dichloromethane (10 L).

-

Cool the solution to 0-5 °C.

-

Add N-Bromosuccinimide (875 g, 4.92 mol) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, wash the mixture with water (2 x 5 L) and then with brine (5 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a mixture of ethyl acetate and hexane.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 85-90% |

| Purity (HPLC) | >98% |

| Appearance | White to pale yellow solid |

Step 3: Synthesis of this compound (Final Product)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-acetamido-5-bromo-2-methoxybenzoate | 302.12 | 1 kg | 3.31 |

| Hydrochloric Acid (37%) | 36.46 | 1.5 L | - |

| Methanol | 32.04 | 10 L | - |

| Sodium Hydroxide (50% aq. solution) | 40.00 | As needed | - |

Procedure:

-

Suspend Methyl 4-acetamido-5-bromo-2-methoxybenzoate (1 kg, 3.31 mol) in methanol (10 L) in a 20 L reactor.

-

Add concentrated hydrochloric acid (1.5 L) to the suspension.

-

Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

-

Monitor the deprotection by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a 50% sodium hydroxide solution until the pH is approximately 7-8.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 5 L).

-

Combine the organic extracts, wash with brine (2 L), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify by recrystallization from ethanol/water to yield pure this compound.

Quantitative Data:

| Parameter | Value |

| Expected Yield | 90-95% |

| Purity (HPLC) | >99% |

| Appearance | White to off-white crystalline solid |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acetic anhydride and concentrated hydrochloric acid are corrosive and should be handled with extreme care.

-

Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.

-

N-Bromosuccinimide is a lachrymator and should be handled carefully.

Characterization Data

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

-

Melting Point Analysis: As an indicator of purity.

This comprehensive protocol provides a robust and scalable method for the synthesis of this compound, suitable for use in both research and industrial settings.

Application Note and Protocol: Purification of Methyl 4-amino-5-bromo-2-methoxybenzoate by Column Chromatography

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the purification of Methyl 4-amino-5-bromo-2-methoxybenzoate using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Achieving high purity is critical for subsequent synthetic transformations and for ensuring the quality of the final active pharmaceutical ingredient. This application note details the necessary materials, equipment, and a step-by-step protocol for efficient purification. The described methodology is designed to separate the target compound from common impurities encountered during its synthesis, such as starting materials and side-products.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The presence of amino, bromo, and methoxy functional groups allows for a variety of chemical modifications. Synthetic routes to this intermediate can result in a crude product containing unreacted starting materials, isomers, and other by-products. Column chromatography is a highly effective and widely used technique for the purification of such organic compounds in a laboratory setting.[3] This protocol focuses on a normal-phase chromatography method using silica gel as the stationary phase and a gradient elution system of non-polar and polar solvents. Due to the basic nature of the amino group, which can interact strongly with the acidic silica gel leading to poor separation, the mobile phase is modified with a small amount of a basic additive to improve the chromatographic performance.[4][5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted by proportionally changing the column dimensions, amount of silica gel, and solvent volumes.

Materials and Equipment

Chemicals:

-

Crude this compound

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (or Petroleum Ether), HPLC grade

-

Ethyl Acetate, HPLC grade

-